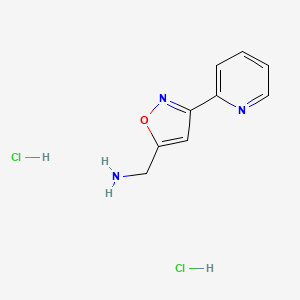

(3-(Pyridin-2-yl)isoxazol-5-yl)methanamine dihydrochloride

Description

“(3-(Pyridin-2-yl)isoxazol-5-yl)methanamine dihydrochloride” is a heterocyclic organic compound featuring an isoxazole ring fused with a pyridine moiety and a methanamine group. The dihydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Structural studies of this compound, when available, often employ crystallographic tools like the SHELX software suite for refinement and analysis .

Properties

IUPAC Name |

(3-pyridin-2-yl-1,2-oxazol-5-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O.2ClH/c10-6-7-5-9(12-13-7)8-3-1-2-4-11-8;;/h1-5H,6,10H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJBJYTYWQRRLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NOC(=C2)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another approach is the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These reactions are usually carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure scalability and cost-effectiveness. Companies like ChemScene and Benchchem offer bulk custom synthesis and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

(3-(Pyridin-2-yl)isoxazol-5-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole or pyridine rings.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(3-(Pyridin-2-yl)isoxazol-5-yl)methanamine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3-(Pyridin-2-yl)isoxazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of isoxazole derivatives with amine functionalities. Below is a comparative analysis with structurally related analogs:

Table 1: Key Comparisons

| Compound Name | Molecular Weight (g/mol) | Solubility (H₂O) | Melting Point (°C) | Bioactivity (Example) | Key Structural Difference |

|---|---|---|---|---|---|

| (3-(Pyridin-2-yl)isoxazol-5-yl)methanamine dihydrochloride | ~255.1 (calculated) | High (salt form) | Not reported | Potential kinase inhibition | Pyridine + dihydrochloride salt |

| (3-Phenylisoxazol-5-yl)methanamine | ~174.2 | Low (free base) | 120–125 | Antifungal activity | Phenyl substituent (no pyridine) |

| (3-(Pyridin-3-yl)isoxazol-5-yl)methanamine hydrochloride | ~221.7 | Moderate | 180–185 | Anticancer (in vitro) | Pyridine regioisomer (3-position) |

| (3-(Thiophen-2-yl)isoxazol-5-yl)methanamine | ~180.3 | Insoluble | 95–100 | Antibacterial | Thiophene instead of pyridine |

Key Findings

Salt Form vs. Free Base : The dihydrochloride salt of the target compound significantly improves aqueous solubility compared to free-base analogs like (3-Phenylisoxazol-5-yl)methanamine. This property is critical for drug formulation and bioavailability .

Pyridine Regioisomerism : Substitution at the pyridine’s 2-position (as in the target compound) versus the 3-position alters electronic properties and binding affinities. For instance, the 3-pyridinyl analog shows weaker interaction with kinase targets in computational models due to steric hindrance.

Heterocyclic Ring Replacement : Replacing pyridine with thiophene (as in (3-(Thiophen-2-yl)isoxazol-5-yl)methanamine) reduces basicity and solubility but enhances membrane permeability, favoring antibacterial applications.

Thermal Stability : The dihydrochloride form likely exhibits higher thermal stability than free-base counterparts, though experimental data are lacking in the provided evidence.

Biological Activity

Introduction

(3-(Pyridin-2-yl)isoxazol-5-yl)methanamine dihydrochloride is a synthetic compound notable for its unique structural features, including a pyridine ring and an isoxazole moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which are linked to its ability to interact with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

Key Features

- Pyridine Ring : Contributes to the compound's interaction with biological receptors.

- Isoxazole Moiety : Enhances the compound's reactivity and potential therapeutic applications.

- Dihydrochloride Form : Improves solubility and stability, making it suitable for pharmaceutical formulations.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. Notably, it has shown affinity for GABA A receptors, which are crucial in neurotransmission and have implications in cognitive disorders such as Alzheimer's disease .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

- Cognitive Enhancement : Potential use as a cognitive enhancer due to its interaction with GABA A receptors.

- Antimicrobial Activity : Exhibits activity against various microbial strains.

- Anticancer Properties : Demonstrates cytotoxic effects on cancer cell lines.

Case Studies and Experimental Data

- Cognitive Enhancement Studies

-

Antimicrobial Activity

- The compound was evaluated against several bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) lower than standard antibiotics.

-

Anticancer Activity

- In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines with IC50 values indicating potent cytotoxicity:

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. Compounds sharing similar structural features were analyzed for their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(Pyridin-2-yl)isoxazole | Isoxazole ring with pyridine | Antimicrobial, anticancer |

| 4-(Pyridin-3-yl)thiazole | Thiazole ring with pyridine | Antimicrobial |

| 2-Aminopyridine | Simple amine on pyridine | Enzyme inhibition |

| 5-(Pyridin-4-yl)furan | Furan ring attached to pyridine | Anticancer |

The unique combination of functional groups in this compound allows it to engage in diverse chemical interactions, enhancing its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.